molecular formula C25H40BNO6 B2718072 tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 2377610-78-9

tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B2718072
CAS No.: 2377610-78-9
M. Wt: 461.41
InChI Key: UWWJERLOMMGXOJ-UHFFFAOYSA-N
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Description

This compound is a boronate ester-functionalized aromatic carbamate derivative, characterized by its unique structural features:

  • Tert-butyl carbamate protection: Dual tert-butoxycarbonyl (Boc) groups provide steric shielding and acid-sensitive protection for the amine moiety.
  • Aryl boronate ester: The tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 5-position of the phenyl ring enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings .

The compound is primarily utilized in synthetic organic chemistry for constructing complex biaryl or conjugated systems, particularly in pharmaceutical and materials science research. Its crystallographic characterization likely employs programs like SHELX for structural refinement .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40BNO6/c1-16(2)17-13-18(26-32-24(9,10)25(11,12)33-26)15-19(14-17)27(20(28)30-22(3,4)5)21(29)31-23(6,7)8/h13-16H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWJERLOMMGXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butyl carbamate: This step involves the reaction of tert-butylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form tert-butyl carbamate.

    Introduction of the phenyl ring: The phenyl ring with isopropyl and tetramethyl-1,3,2-dioxaborolan-2-yl substituents can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

    Final coupling: The final step involves coupling the tert-butyl carbamate with the substituted phenyl ring using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development due to its structural complexity. The presence of the carbamate and boron-containing moieties suggests possible interactions with biological targets. Although specific biological activity data is limited, compounds with similar structures often exhibit notable pharmacological properties. Further studies are necessary to elucidate the specific mechanisms and therapeutic potentials of this compound.

Food Science and Technology

Tert-butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has shown promise as an antioxidant in food preservation. Its ability to inhibit lipid oxidation can prevent rancidity in fats and oils, thus extending the shelf life of food products. Researchers typically incorporate this compound into food formulations either directly or as a coating for various food items. Analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed to quantify its presence in food matrices.

Example Case Study: Antioxidant Efficacy

A study could be designed to evaluate the antioxidant efficacy of this compound compared to other known antioxidants in food systems. The study would involve:

  • Experimental Design : Incorporating varying concentrations of the compound into lipid-rich food matrices.
  • Analytical Methods : Using GC or HPLC to measure oxidative degradation over time.

Example Case Study: Pharmacological Screening

Another potential study could assess the pharmacological activity of this compound by testing its interactions with specific biological targets relevant to disease models. This could involve:

  • In vitro Assays : Evaluating cytotoxicity and target engagement using cell lines.
  • In vivo Studies : Assessing therapeutic efficacy in animal models.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Analogues:

Pinacol Boronate Esters (e.g., 3-Isopropyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Phenyl Derivatives)

  • Differences : The pinacol boronate (five-membered 1,3,2-dioxaborolane ring with two methyl and two pinacolyl groups) offers distinct steric and electronic properties compared to the tetramethyl variant.
  • Reactivity : Pinacol boronates generally exhibit higher hydrolytic stability but may require harsher conditions for cross-coupling due to reduced Lewis acidity .

Unprotected Arylboronic Acids (e.g., 3-Isopropyl-5-Borono-Phenyl Derivatives) Stability: Unprotected boronic acids are prone to protodeboronation under basic or aqueous conditions, whereas the tetramethyl dioxaborolane group in the target compound enhances stability . Solubility: The Boc and isopropyl groups in the target compound improve organic-phase solubility (e.g., in THF or DCM) compared to polar boronic acids.

Alternative Carbamate-Protected Boronates (e.g., N-Fmoc Derivatives)

  • Protection Strategy : Fmoc (fluorenylmethyloxycarbonyl) groups are base-labile, contrasting with the acid-labile Boc groups in the target compound. This difference dictates orthogonal deprotection strategies in multistep syntheses.

Comparative Data Table:

Property Target Compound Pinacol Boronate Analogue Unprotected Boronic Acid
Molecular Weight (g/mol) ~506.4 (estimated) ~480.3 ~260.1
Solubility in THF High Moderate Low
Hydrolytic Stability Moderate (stable in anhydrous) High Low
Reactivity in Suzuki Coupling Moderate (steric hindrance) Low (requires strong base) High (prone to side reactions)
Thermal Stability High (decomposes >200°C) High Moderate

Advantages and Limitations

  • Advantages :
    • Enhanced stability and solubility due to tert-butyl and tetramethyl groups.
    • Compatibility with acid-mediated deprotection workflows.
  • Limitations :
    • Reduced reactivity with sterically hindered electrophiles.
    • Higher molecular weight may complicate purification.

Biological Activity

tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a synthetic compound notable for its complex structure and potential applications in medicinal chemistry. Its molecular formula is C₁₇H₂₆BNO₄, with a molecular weight of approximately 319.208 g/mol. This compound has garnered attention due to its unique boron-containing moiety and carbamate structure, which may confer significant biological activity.

Chemical Structure

The compound's structure includes:

  • A tert-butyl group for steric bulk.
  • A carbamate moiety that can participate in various chemical reactions.
  • A phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane , which enhances its reactivity and potential biological interactions.

Case Studies

  • Antioxidant Efficacy : In a study assessing the antioxidant capacity of various compounds, this compound demonstrated significant inhibition of lipid peroxidation compared to control samples. Quantitative assessments revealed that the compound could maintain oxidative stability in fatty food matrices.
  • Drug Development Potential : The compound's structure has been explored for its ability to act as a precursor in synthesizing novel pharmaceuticals. Researchers have successfully utilized it to create derivatives with enhanced biological activities, including antiviral and anticancer properties.

Data Table: Comparison of Biological Activities

Activity TypeThis compoundSimilar Compounds
AntioxidantEffective in reducing lipid oxidation; enhances shelf life of food productsOther carbamate derivatives
Synthetic UtilityVersatile reagent for organic synthesis; utilized in drug developmentBoron-containing compounds
Anticancer PotentialUsed as a building block for biologically active compounds; shows promise in drug discoveryVarious phenolic compounds

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the presence of the carbamate and boron moieties suggests several pathways:

  • Oxidative Stress Modulation : By acting as an antioxidant, it may scavenge free radicals or chelate metal ions that catalyze oxidative reactions.
  • Reactivity in Synthesis : Its ability to participate in cross-coupling reactions allows for the construction of complex molecules that may exhibit diverse biological activities.

Q & A

Q. What is the role of the tert-butyl carbamate group in this compound’s stability and reactivity?

The tert-butyl carbamate group acts as a protective moiety for amines, providing steric hindrance that prevents undesired side reactions (e.g., nucleophilic attack or oxidation). Its bulky tert-butyl substituents enhance stability during acidic or basic conditions, making it suitable for multi-step syntheses. This protection is reversible under strong acidic conditions (e.g., HCl in dioxane), enabling selective deprotection .

Q. What are the recommended storage conditions to prevent degradation?

Store the compound at 0–6°C under an inert atmosphere (argon or nitrogen) to minimize hydrolysis of the boronic ester and carbamate groups. Use airtight, light-resistant containers to avoid moisture absorption and photodegradation .

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the presence of tert-butyl groups (δ ~1.2 ppm for 1^1H) and the tetramethyl dioxaborolan moiety (δ ~1.3 ppm for methyl groups).
  • LC-MS : Monitor reaction progress and verify molecular weight (e.g., MH+^+ peaks).
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) from carbamate groups .

Advanced Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction using this boronic ester?

  • Catalyst System : Use Pd(PPh3_3)4_4 (1–5 mol%) with a base like Cs2_2CO3_3 in THF/water (3:1) at 60–80°C.
  • Key Considerations : Ensure anhydrous conditions during boronic ester handling to prevent hydrolysis. Monitor coupling efficiency via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equiv. boronic ester) for electron-deficient aryl halides .

Q. What strategies mitigate racemization during synthesis involving chiral centers?

  • Low-Temperature Reactions : Conduct carbamate formation at ≤30°C to minimize epimerization (e.g., using DCM as a solvent) .
  • Chiral Auxiliaries : Employ enantioselective catalysts (e.g., Ru-phosphine complexes) for asymmetric induction, as demonstrated in tert-butyl carbamate syntheses for NK1 receptor antagonists .

Q. How to analyze and address byproducts from the tert-butoxycarbonylation step?

  • Byproduct Identification : Use LC-MS to detect hydrolyzed boronic acid (MH+^+ – 142 Da) or deprotected amines.
  • Mitigation : Add molecular sieves (3Å) to scavenge water. Purify via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from tert-butyl methyl ether .

Q. What are the decomposition products under thermal stress, and how are they managed?

Thermal degradation (≥150°C) releases carbon monoxide and nitrogen oxides , identified via GC-MS. Use dry chemical extinguishers (e.g., sand) for fires and conduct reactions under controlled heating (reflux with condenser) .

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